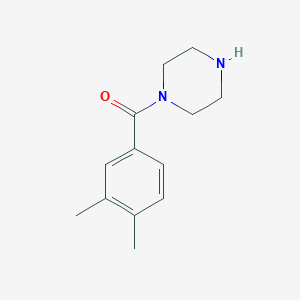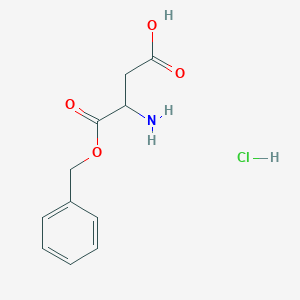![molecular formula C8H4ClF3N2 B14066251 [2-Chloro-5-(trifluoromethyl)phenyl]cyanamide CAS No. 21714-36-3](/img/structure/B14066251.png)
[2-Chloro-5-(trifluoromethyl)phenyl]cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanamide, [2-chloro-5-(trifluoromethyl)phenyl]- is an organic compound characterized by the presence of a cyanamide group attached to a phenyl ring substituted with chlorine and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyanamide, [2-chloro-5-(trifluoromethyl)phenyl]- typically involves the reaction of isothiocyanates with nucleophiles under mild conditions. An iron-mediated desulfurization approach has been demonstrated to be efficient for the synthesis of substituted cyanamides from isothiocyanates . This method involves subsequent nucleophilic addition and desulfurization, which are rapid and facile, and can be accomplished at room temperature.
Industrial Production Methods
Industrial production methods for cyanamide, [2-chloro-5-(trifluoromethyl)phenyl]- are not extensively documented in the literature. the general approach involves the use of readily available starting materials and optimized reaction conditions to achieve high yields and purity of the target compound.
Análisis De Reacciones Químicas
Types of Reactions
Cyanamide, [2-chloro-5-(trifluoromethyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of cyanamide, [2-chloro-5-(trifluoromethyl)phenyl]- include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from the reactions of cyanamide, [2-chloro-5-(trifluoromethyl)phenyl]- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new substituted compounds.
Aplicaciones Científicas De Investigación
Cyanamide, [2-chloro-5-(trifluoromethyl)phenyl]- has a wide range of scientific research applications, including:
Biology: The compound’s unique chemical properties make it useful in biological studies, particularly in the investigation of enzyme mechanisms and protein interactions.
Mecanismo De Acción
The mechanism of action of cyanamide, [2-chloro-5-(trifluoromethyl)phenyl]- involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to cyanamide, [2-chloro-5-(trifluoromethyl)phenyl]- include other substituted cyanamides and phenyl derivatives with different substituents on the aromatic ring .
Uniqueness
The uniqueness of cyanamide, [2-chloro-5-(trifluoromethyl)phenyl]- lies in its specific combination of substituents, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, while the chlorine atom provides additional sites for chemical modification .
Propiedades
Número CAS |
21714-36-3 |
|---|---|
Fórmula molecular |
C8H4ClF3N2 |
Peso molecular |
220.58 g/mol |
Nombre IUPAC |
[2-chloro-5-(trifluoromethyl)phenyl]cyanamide |
InChI |
InChI=1S/C8H4ClF3N2/c9-6-2-1-5(8(10,11)12)3-7(6)14-4-13/h1-3,14H |
Clave InChI |
MLPMLUYPZZEGPJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)NC#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B14066184.png)

![[4-(Pentafluoroethoxy)phenyl]hydrazine](/img/structure/B14066200.png)
![Ethyl 4-[(diphenylmethylidene)amino]benzoate](/img/structure/B14066205.png)
![3-iodo-6-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14066213.png)


![[4-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14066233.png)


![2-Oxo-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B14066254.png)
![2-(4-(Trifluoromethoxy)phenyl)-8-(vinylsulfonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B14066258.png)
